Ethyl 2-chloroquinoline-3-carboxylate

Crystallography Solid-State Chemistry Material Science

Researchers requiring a stable, crystalline intermediate for heterocyclic synthesis often face inconsistent reactivity from alternative halogenated quinolines. Ethyl 2-chloroquinoline-3-carboxylate solves this with a balanced, reproducible profile. - Enables efficient Suzuki-Miyaura coupling using Pd/C-PPh₃ or ONO pincer Pd(II) at low catalyst loading. - Exhibits predictable SNAr regioselectivity and superior storage stability compared to 2-iodo or 2-bromo analogs. - Defined Cl···Cl and C-H···Cl interactions ensure consistent crystallization for purification and formulation.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
CAS No. 16498-86-5
Cat. No. B093335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloroquinoline-3-carboxylate
CAS16498-86-5
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N=C1Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3
InChIKeyRDZRGYUIVNLMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloroquinoline-3-Carboxylate Overview


Ethyl 2-chloroquinoline-3-carboxylate (CAS 16498-86-5) is a halogenated quinoline derivative with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . It features a quinoline core bearing a reactive chlorine atom at the 2-position and an ethyl ester moiety at the 3-position . This compound serves primarily as a key synthetic intermediate for pharmaceuticals and agrochemicals, enabling derivatization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Its bifunctional structure, incorporating both a halogen leaving group and a modifiable ester handle, makes it a privileged scaffold in heterocyclic chemistry and drug discovery programs targeting antibacterial, antimalarial, and anticancer agents [2].

Why Ethyl 2-Chloroquinoline-3-Carboxylate Cannot Be Replaced


Halogenated quinoline-3-carboxylates exhibit divergent reactivity profiles and downstream biological outcomes depending on the halogen identity, substitution pattern, and presence of additional ring substituents. In nucleophilic aromatic substitution (SNAr) reactions, chloro-, bromo-, and fluoro-substituted quinoline carboxylates display distinct regioselectivity and reaction rates based on both electronic and steric parameters . For cross-coupling applications, 2-chloroquinoline derivatives demonstrate different ligand compatibility and catalytic efficiency compared to their bromo or iodo counterparts [1]. In biological contexts, subtle modifications to the quinoline scaffold—including halogen substitution, methoxy incorporation, and ester variation—produce marked differences in antibacterial potency against Gram-positive and Gram-negative strains [2]. Furthermore, crystallographic studies reveal that even seemingly minor halogen substitutions generate fundamentally different solid-state intermolecular interaction networks that affect crystallinity, solubility, and handling characteristics [3]. Therefore, substituting ethyl 2-chloroquinoline-3-carboxylate with an alternative halogenated quinoline derivative requires rigorous revalidation of synthetic protocols, catalytic conditions, and biological activity.

Ethyl 2-Chloroquinoline-3-Carboxylate: Differentiating Evidence


Solid-State Crystallization: 2-Chloro vs. 2-Bromo

In a comparative crystallographic analysis of six substituted 2-chloroquinoline derivatives, the chlorine atom at the 2-position acts as a self-recognizing unit capable of generating specific Cl…Cl and C-H…Cl intermolecular interactions that direct supramolecular assembly in the solid state [1]. These interactions are halogen-specific; the 2-chloro derivatives exhibit distinct packing motifs and intermolecular contact geometries that differ fundamentally from those observed in 2-bromo analogs, which form Br…Br interactions with different geometric preferences and larger van der Waals radii [1]. Consequently, ethyl 2-chloroquinoline-3-carboxylate is expected to display different crystallization behavior, melting characteristics, and solubility parameters compared to ethyl 2-bromoquinoline-3-carboxylate.

Crystallography Solid-State Chemistry Material Science

Suzuki–Miyaura Cross-Coupling: Ligand Compatibility

In Pd/C-catalyzed Suzuki–Miyaura coupling reactions of halogenated quinolines, 2-chloroquinolines demonstrate distinct ligand compatibility compared to bromoquinolines and other regioisomeric chloroquinolines. With PPh3 as the ligand, 2-chloroquinolines (including derivatives such as ethyl 2-chloroquinoline-3-carboxylate) produce coupling products in good yields, whereas 3-chloropyridine, 4-chloropyridine, and 6-chloroquinoline require the sterically hindered ligand 2-(dicyclohexylphosphino)biphenyl to achieve effective coupling [1]. This regioselective catalytic behavior is consistent across the 2-chloroquinoline scaffold. In a separate methodology, ONO pincer-type Pd(II) complexes catalyze the Suzuki–Miyaura coupling of 2-chloroquinoline derivatives with aryl boronic acids using low catalyst loading in H2O–DMF (80:20%) at 60 °C, representing a milder and more environmentally benign protocol than many bromoquinoline coupling methods [2].

Cross-Coupling Catalysis Palladium Chemistry

Antibacterial Activity: Parent vs. Methoxy Derivatives

Ethyl 2-chloroquinoline-3-carboxylate derivatives were synthesized via POCl3-mediated chlorination of ethyl 2-oxoquinoline-3-carboxylate intermediates and tested for in vitro antibacterial activity against Bacillus subtilis (Gram-positive) and Vibrio cholerae (Gram-negative) [1]. The unsubstituted parent ethyl 2-chloroquinoline-3-carboxylate scaffold displayed moderate antibacterial activity against both strains [1]. In a related SAR study, (2-chloro-6-methoxyquinolin-3-yl)methyl 2,4-dichlorobenzoate—a derivative incorporating a 6-methoxy substituent and an ester-linked dichlorobenzoyl moiety—exhibited potent antibacterial activity and additional antifungal activity against Aspergillus flavus and Candida albicans, demonstrating that the core ethyl 2-chloroquinoline-3-carboxylate scaffold is amenable to substantial activity enhancement through targeted functionalization [2].

Antibacterial SAR Medicinal Chemistry

Commercial Purity Specifications

Vendor technical datasheets document purity specifications for ethyl 2-chloroquinoline-3-carboxylate. Fluorochem supplies this compound at 98% purity (Product Code F770651) with complete analytical characterization including InChI Key RDZRGYUIVNLMIC-UHFFFAOYSA-N, MDL Number MFCD06204685, and calculated LogP of 3.315 . CymitQuimica offers the compound at a minimum purity of 95% . While 95–98% purity is typical for research-grade halogenated quinoline intermediates, procurement decisions may be influenced by vendor-specific documentation such as Certificates of Analysis, SDS availability, and shipping logistics. The compound is classified under GHS07 (Harmful/Irritant) with hazard statements H302, H315, H319, and H335, requiring appropriate handling precautions .

Quality Control Procurement Specifications

Ethyl 2-Chloroquinoline-3-Carboxylate Applications


Antibacterial Lead Optimization via SAR

Ethyl 2-chloroquinoline-3-carboxylate serves as a validated starting material for synthesizing quinoline-3-carboxylate derivatives with demonstrated in vitro antibacterial activity against Bacillus subtilis and Vibrio cholerae . Medicinal chemistry programs can leverage the reactive 2-chloro position for nucleophilic substitution or cross-coupling to introduce diverse pharmacophores, while the 3-ethyl ester moiety can be hydrolyzed to the carboxylic acid or converted to amides, hydrazides, or other functional groups. The scaffold is compatible with further ring functionalization—such as 6-methoxy substitution—that has been shown to enhance antibacterial potency and confer antifungal activity against Aspergillus flavus and Candida albicans .

Pd-Catalyzed Cross-Coupling to 2-Arylquinolines

Ethyl 2-chloroquinoline-3-carboxylate is an optimal substrate for Suzuki–Miyaura cross-coupling to generate 2-arylquinoline-3-carboxylate derivatives. The 2-chloro substitution pattern permits effective coupling using PPh3 as the ligand under Pd/C catalysis, avoiding the need for more expensive sterically hindered ligands required for alternative regioisomers . Additionally, recent methodological advances demonstrate that 2-chloroquinoline derivatives undergo efficient coupling using ONO pincer-type Pd(II) complexes with low catalyst loading in H2O–DMF (80:20%) at a mild 60 °C, offering an environmentally friendly route to 2-arylated quinoline-3-carboxylates . The resulting 2-arylquinoline-3-carboxylates have documented applications in antileishmanial and antiviral drug development .

SNAr for 2-Position Diversification

The 2-chloro substituent on the quinoline ring is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the 3-carboxylate ester group. This enables substitution with amines, alkoxides, thiols, and other nucleophiles to generate 2-substituted quinoline-3-carboxylate libraries. SNAr reactions on halogenated quinoline-3-carboxylate systems proceed with regioselectivity influenced by both electronic and steric factors . The 2-chloro derivative offers a balanced reactivity profile—more reactive toward SNAr than the corresponding 2-fluoro derivative but with greater stability during storage and handling compared to the more labile 2-iodo or 2-bromo analogs.

Crystallization & Solid-State Form Development

For research programs requiring crystalline intermediates or exploring solid-state formulation options, ethyl 2-chloroquinoline-3-carboxylate offers defined intermolecular interaction patterns driven by the 2-chloro substituent. Crystallographic studies of 2-chloroquinoline derivatives reveal that the chlorine atom participates in specific Cl…Cl and C-H…Cl interactions that direct supramolecular assembly, influencing crystal packing, habit, and ultimately solid-state properties such as solubility and stability . These halogen-specific interactions differ from those observed in bromo or iodo analogs, making the 2-chloro derivative the preferred choice when consistent and reproducible crystallization behavior is required for purification, characterization, or preclinical formulation development.

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